molecular formula C11H13BrO2 B3351441 Isopropyl 4-bromo-3-methylbenzoate CAS No. 360773-73-5

Isopropyl 4-bromo-3-methylbenzoate

Cat. No.: B3351441
CAS No.: 360773-73-5
M. Wt: 257.12 g/mol
InChI Key: VRLZFKDNOLZYGW-UHFFFAOYSA-N
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Description

Isopropyl 4-bromo-3-methylbenzoate is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.13 g/mol . It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a bromine atom, and the carboxyl group is esterified with isopropyl alcohol. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-bromo-3-methylbenzoate typically involves a multi-step process:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-bromo-3-methylbenzoate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 4-bromo-3-methylbenzyl alcohol.

    Oxidation: 4-bromo-3-methylbenzoic acid.

Mechanism of Action

The mechanism of action of isopropyl 4-bromo-3-methylbenzoate depends on its application. In biochemical assays, it may interact with specific enzymes or proteins, altering their activity or function. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 4-bromo-3-methylbenzoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. The isopropyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

IUPAC Name

propan-2-yl 4-bromo-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-7(2)14-11(13)9-4-5-10(12)8(3)6-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLZFKDNOLZYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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